2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of furan, piperazine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan-2-carbonyl Piperazine Intermediate: This step involves the acylation of piperazine with furan-2-carbonyl chloride under basic conditions.
Coupling with 2,3-Dihydropyridazin-3-one: The intermediate is then coupled with 2,3-dihydropyridazin-3-one in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, while the furan and pyridazinone rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Used as an anti-tubercular agent.
Uniqueness
2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. Additionally, the combination of furan, piperazine, and pyridazinone moieties provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4/c1-11(24-14(25)5-4-13(21-24)17(18,19)20)15(26)22-6-8-23(9-7-22)16(27)12-3-2-10-28-12/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQARAXRUUNSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)N3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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